molecular formula C11H18O2 B8734435 1-Cyclohexylpentane-1,4-dione CAS No. 61771-79-7

1-Cyclohexylpentane-1,4-dione

Cat. No.: B8734435
CAS No.: 61771-79-7
M. Wt: 182.26 g/mol
InChI Key: XSGVDXNSWXPHOV-UHFFFAOYSA-N
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Description

1-Cyclohexylpentane-1,4-dione is a diketone derivative featuring a cyclohexyl substituent attached to a pentane-1,4-dione backbone. Its synthesis involves the reaction of cyclohexylpentane-1,4-dione with methylamine and sulfamic acid in absolute ethanol, yielding a white solid with a 79% efficiency . This compound serves as a precursor in palladium- and platinum-catalyzed C–H arylation reactions, highlighting its utility in organometallic chemistry and pharmaceutical intermediate synthesis .

Properties

CAS No.

61771-79-7

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

1-cyclohexylpentane-1,4-dione

InChI

InChI=1S/C11H18O2/c1-9(12)7-8-11(13)10-5-3-2-4-6-10/h10H,2-8H2,1H3

InChI Key

XSGVDXNSWXPHOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)C1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-cyclohexylpentane-1,4-dione with analogous diketones and heterocyclic derivatives, focusing on structural features, synthesis methods, physicochemical properties, and biological activities.

Structural Analogues: Imidazolidin-2,4-diones (IM Series)

Compounds such as 3-phenyl-5-(4-ethylphenyl)-imidazolidin-2,4-dione (IM-3) and 5-(4-isopropylphenyl)-3-phenylimidazolidin-2,4-dione (IM-7) share a diketone core but incorporate aromatic substituents (phenyl, ethylphenyl, or isopropylphenyl) instead of cyclohexyl groups. These derivatives are synthesized via Strecker reactions using arylaldehydes and amino acids, achieving yields of 70–74% .

Compound Substituents Yield (%) Pharmacological Activity
IM-3 4-ethylphenyl, phenyl 70–74 CNS modulation, antinociceptive
IM-7 4-isopropylphenyl, phenyl 70–74 Acute cardiovascular effects
This compound Cyclohexyl 79 Catalytic C–H arylation precursor

Key Differences :

  • Applications : While IM derivatives exhibit biological activities (e.g., CNS effects), this compound is primarily used in catalytic synthesis .
Pyran-2,4-dione Derivatives

C2-symmetrical bis-(β-enamino-pyran-2,4-dione) derivatives linked via a 1,6-hexylene spacer (e.g., 2a and 2b) exhibit distinct electronic properties. For instance, 2a has a higher dipole moment (3.89 D) than 2b (2.45 D), influencing their crystal packing and intermolecular interactions (e.g., H···H, O···H contacts) .

Property This compound Pyran-2,4-dione (2a)
Dipole moment (D) Not reported 3.89
Dominant intermolecular H···H, O···H
NMR correlation (R²) 0.93–0.94

Key Insight : Pyran-2,4-diones are polar and amenable to DFT-based spectral predictions, unlike this compound, which lacks reported electronic data .

Cyclohexan-1,4-dione Derivatives

Cyclohexan-1,4-dione is a precursor for multi-component reactions yielding fused heterocycles (e.g., thiazolidine-2,4-diones). These derivatives often feature active methylene groups, enabling diverse functionalization via sodium acetate-catalyzed deprotonation .

Feature This compound Cyclohexan-1,4-dione Derivatives
Core structure Linear pentane-1,4-dione Cyclohexane ring with diketone
Functionalization Catalytic arylation Heterocyclization (e.g., thiazolidines)
Biological relevance Synthetic intermediate Antidiabetic, antimicrobial

Contrast : Cyclohexan-1,4-dione derivatives are more versatile in generating bioactive heterocycles, whereas this compound is specialized in transition-metal catalysis .

1-Cyclohexyl-1,4-diazepane

This diazepane derivative (C10H20N2) has a molecular weight of 168.28 g/mol and serves as a scaffold in medicinal chemistry, contrasting with the diketone’s synthetic applications .

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